![molecular formula C8H8Cl2N4 B13912436 2,4-Dichloro-8-isopropylpyrazolo[1,5-a][1,3,5]triazine](/img/structure/B13912436.png)
2,4-Dichloro-8-isopropylpyrazolo[1,5-a][1,3,5]triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-8-(1-methylethyl)pyrazolo[1,5-a]-1,3,5-triazine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their significant photophysical properties and have attracted attention in medicinal chemistry and material science . The compound’s unique structure, which includes both pyrazole and pyrimidine rings, makes it a valuable scaffold for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-8-(1-methylethyl)pyrazolo[1,5-a]-1,3,5-triazine typically involves the reaction of appropriate heterocyclic amines with diazonium salts and active methylene compounds . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as acids or bases to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
2,4-Dichloro-8-(1-methylethyl)pyrazolo[1,5-a]-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels to optimize the reaction yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolo[1,5-a]pyrimidines .
科学的研究の応用
2,4-Dichloro-8-(1-methylethyl)pyrazolo[1,5-a]-1,3,5-triazine has a wide range of scientific research applications:
作用機序
The mechanism of action of 2,4-Dichloro-8-(1-methylethyl)pyrazolo[1,5-a]-1,3,5-triazine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it may interact with cellular receptors to modulate signaling pathways involved in cell proliferation and apoptosis .
類似化合物との比較
Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]triazines, which share structural similarities and exhibit comparable properties .
Uniqueness
What sets 2,4-Dichloro-8-(1-methylethyl)pyrazolo[1,5-a]-1,3,5-triazine apart is its specific substitution pattern, which imparts unique photophysical and chemical properties. This makes it particularly valuable for applications requiring precise molecular interactions and stability .
特性
分子式 |
C8H8Cl2N4 |
|---|---|
分子量 |
231.08 g/mol |
IUPAC名 |
2,4-dichloro-8-propan-2-ylpyrazolo[1,5-a][1,3,5]triazine |
InChI |
InChI=1S/C8H8Cl2N4/c1-4(2)5-3-11-14-6(5)12-7(9)13-8(14)10/h3-4H,1-2H3 |
InChIキー |
DORYUUFGSKKMTD-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C2N=C(N=C(N2N=C1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1S)-3-oxocyclopentyl]methyl ethanesulfonate](/img/structure/B13912354.png)
![Tert-butyl N-[(1R,2R)-1-ethyl-2-hydroxy-propyl]carbamate](/img/structure/B13912355.png)
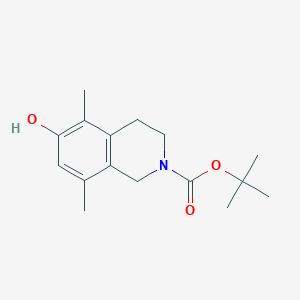

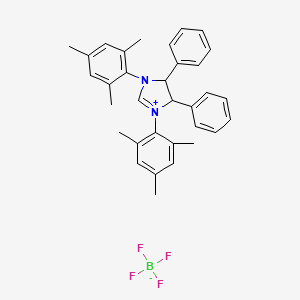
![N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)alanine](/img/structure/B13912385.png)
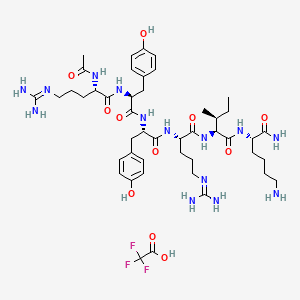

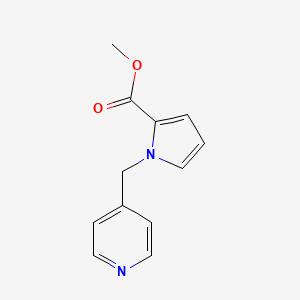
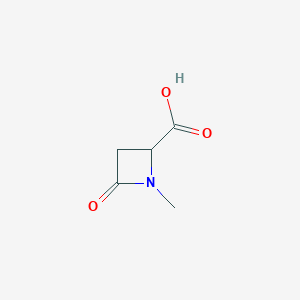
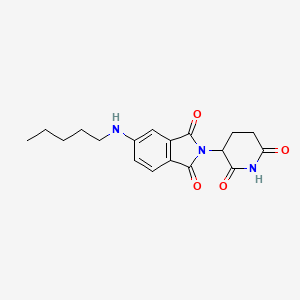
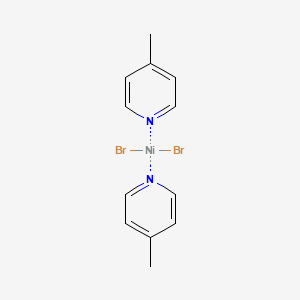

![2-(5-(Methyl(3-(7-propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-yloxy)propyl)amino)pyrazin-2-yl)acetic acid](/img/structure/B13912434.png)
